1-((3-Aminobenzyl)sulfonyl)piperidin-4-ol
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Overview
Description
1-((3-Aminobenzyl)sulfonyl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Aminobenzyl)sulfonyl)piperidin-4-ol typically involves the reaction of piperidine derivatives with sulfonyl chlorides and amines. One common method includes the following steps:
Formation of the sulfonyl chloride intermediate: This involves the reaction of a benzylamine derivative with chlorosulfonic acid to form the corresponding sulfonyl chloride.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with piperidin-4-ol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-((3-Aminobenzyl)sulfonyl)piperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
1-((3-Aminobenzyl)sulfonyl)piperidin-4-ol has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-((3-Aminobenzyl)sulfonyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminobenzenesulfonyl)piperidin-4-ol: A closely related compound with similar structural features.
Piperidin-4-ol derivatives: Other derivatives of piperidin-4-ol with varying substituents on the piperidine ring.
Uniqueness
1-((3-Aminobenzyl)sulfonyl)piperidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H18N2O3S |
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Molecular Weight |
270.35 g/mol |
IUPAC Name |
1-[(3-aminophenyl)methylsulfonyl]piperidin-4-ol |
InChI |
InChI=1S/C12H18N2O3S/c13-11-3-1-2-10(8-11)9-18(16,17)14-6-4-12(15)5-7-14/h1-3,8,12,15H,4-7,9,13H2 |
InChI Key |
JGNLRBOBFISFQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)CC2=CC(=CC=C2)N |
Origin of Product |
United States |
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